molecular formula C11H14O3 B3022583 (4-Methoxy-2,5-dimethylphenyl)acetic acid CAS No. 104216-78-6

(4-Methoxy-2,5-dimethylphenyl)acetic acid

Cat. No.: B3022583
CAS No.: 104216-78-6
M. Wt: 194.23 g/mol
InChI Key: BZYRUMRNNRVIAW-UHFFFAOYSA-N
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Description

(4-Methoxy-2,5-dimethylphenyl)acetic Acid is a substituted phenylacetic acid derivative of interest in organic synthesis and pharmaceutical research. It serves as a versatile building block for the preparation of more complex molecules. Its structure, incorporating both methoxy and dimethyl substituents on the phenyl ring, makes it a valuable intermediate in medicinal chemistry for exploring structure-activity relationships. Researchers utilize this compound in the synthesis of potential bioactive molecules, including non-steroidal anti-inflammatory agents and other compounds that target inflammatory pathways. The compound is typically a solid at room temperature. As a carboxylic acid, it can undergo typical reactions such as salt formation with bases, esterification, and amide coupling to create diverse chemical libraries. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and handle the material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxy-2,5-dimethylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-5-10(14-3)8(2)4-9(7)6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYRUMRNNRVIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Chemistry of 4 Methoxy 2,5 Dimethylphenyl Acetic Acid

Established Synthetic Routes to (4-Methoxy-2,5-dimethylphenyl)acetic acid and Related Phenylacetic Acids

A common strategy in the synthesis of substituted phenylacetic acids involves the formation of a ketone intermediate, which is subsequently converted to the desired carboxylic acid. One such pathway begins with the Friedel-Crafts acylation of a suitable aromatic precursor to introduce an acetyl group, forming an aryl methyl ketone. This ketone can then be transformed into the target acid via methods like the Willgerodt-Kindler reaction (discussed in section 2.1.5).

An analogous, though more complex, route has been developed for the synthesis of the structurally related 2,5-dimethylphenylacetic acid. This method begins with the formation of 2-chloro-1-(2,5-dimethylphenyl)ethanone (B1349594) from p-xylene (B151628) and chloroacetyl chloride. google.com This intermediate undergoes further reactions, including the formation of a dioxane, rearrangement, and final hydrolysis to yield the phenylacetic acid. google.com

Another approach involves the initial synthesis of a phenylacetic ester, which is then hydrolyzed to the free acid. For example, phenylacetic acid can be obtained in high yield by the hydrolysis of methyl phenylacetate (B1230308) using sodium hydroxide (B78521), followed by acidification. mdma.ch Similarly, ethyl phenylacetate can be hydrolyzed with sodium hydroxide solution to yield phenylacetic acid. google.com These esterification and subsequent hydrolysis steps are often the final part of a longer synthetic sequence.

Modern synthetic methods utilize transition-metal-catalyzed carbonylation to introduce the carboxyl group, offering a direct and efficient route to phenylacetic acids and their esters. ethernet.edu.et These reactions typically use carbon monoxide as a C1 building block. nih.gov

One prominent method is the carbonylation of benzyl (B1604629) halides. For instance, benzyl chloride can be carbonylated in the presence of a water-soluble palladium complex to produce phenylacetic acid. erowid.org Similarly, 2,4-dichlorophenylacetic acid can be synthesized in high yield through the carbonylation of 2,4-dichlorobenzyl chloride. researchgate.net Rhodium catalysts have also been employed for the carbonylation of benzyl alcohol to phenylacetic acid and its derivatives. researchgate.net

A particularly innovative approach is the direct carbonylation of C(sp³)—H bonds in toluene (B28343) and its derivatives. This process uses a transition metal catalyst to react a substituted toluene with an alcohol and carbon monoxide, directly forming the corresponding phenylacetic acid ester. google.com The ester is then easily hydrolyzed to the final carboxylic acid product. google.com This method avoids the need to pre-functionalize the benzylic position, representing a more atom-economical pathway. google.comethernet.edu.et

Carbonylation Approach Starting Material Catalyst Type Product Reference
Direct C-H CarbonylationSubstituted TolueneTransition Metal (e.g., Palladium)Phenylacetic Acid Ester google.com
Benzyl Halide CarbonylationBenzyl ChloridePalladium ComplexPhenylacetic Acid erowid.org
Benzyl Alcohol CarbonylationBenzyl AlcoholRhodium ComplexPhenylacetic Acid researchgate.net

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and a key method for creating a carbon-carbon bond at an aromatic ring. sigmaaldrich.com In the context of phenylacetic acid synthesis, it is typically used to produce an aryl ketone intermediate, which is then converted to the final acid. The reaction involves treating an arene with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comresearchgate.net

A detailed method for producing 2,5-dimethylphenylacetic acid, a close analog of the target compound, exemplifies this approach. The synthesis starts with the Friedel-Crafts acylation of p-xylene with chloroacetyl chloride, catalyzed by AlCl₃, to yield 2-chloro-1-(2,5-dimethylphenyl)ethanone. google.com This ketone is then carried through a multi-step sequence, including a rearrangement, to furnish the final product. google.com To synthesize this compound, a similar strategy could be envisioned starting from 2,5-dimethylanisole.

Another novel application of Friedel-Crafts chemistry involves the reaction of benzene (B151609) with glycolide (B1360168) or oligomeric glycolic acid under Lewis acid catalysis to directly synthesize phenylacetic acid. google.com

This classic three-step sequence is a reliable and widely used method for preparing phenylacetic acids from simple aromatic precursors.

Chloromethylation : The aromatic ring is first chloromethylated to introduce a -CH₂Cl group. For the synthesis of phenylacetic acid itself, this can start with the Friedel-Crafts alkylation of benzene to form toluene, followed by side-chain chlorination to yield benzyl chloride. quora.com

Cyanation : The resulting benzyl chloride derivative is then treated with a cyanide salt, typically sodium cyanide or potassium cyanide, in a nucleophilic substitution reaction to form the corresponding benzyl cyanide (phenylacetonitrile). quora.com

Hydrolysis : The final step is the hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH). This transformation can be achieved under either acidic or basic conditions. orgsyn.orgsciencemadness.orggoogle.com Acid hydrolysis using sulfuric or hydrochloric acid is common. orgsyn.orgsciencemadness.org

This pathway is broadly applicable to substituted benzenes, provided the substituents are stable to the reaction conditions of each step. For this compound, the starting material would be 2,5-dimethylanisole.

The Willgerodt-Kindler reaction provides a unique method for synthesizing phenylacetic acids from aryl alkyl ketones. wikipedia.org The reaction effectively achieves the migration of a carbonyl group to the terminal position of an alkyl chain and its oxidation. wikipedia.org The Kindler modification, which uses elemental sulfur and an amine (commonly morpholine), is frequently employed. wikipedia.orgmdma.ch

The process begins with an aryl methyl ketone (an acetophenone (B1666503) derivative). For instance, p-methoxyacetophenone can be converted to p-methoxyphenylacetic acid. mdma.ch The ketone is heated with sulfur and morpholine, which first forms a phenylacetothiomorpholide intermediate. mdma.chsciencemadness.org This thioamide is then hydrolyzed, typically under basic conditions using sodium hydroxide, to yield the final phenylacetic acid. mdma.chsciencemadness.org The use of phase-transfer catalysts, such as triethyl benzyl ammonium (B1175870) chloride (TEBA), has been shown to significantly decrease reaction times and improve yields. erowid.orgsciencemadness.orgresearchgate.net

To apply this method for the synthesis of this compound, the required precursor would be (4-methoxy-2,5-dimethylphenyl)ethanone, which can be readily prepared via the Friedel-Crafts acylation of 2,5-dimethylanisole.

Starting Ketone Reaction Conditions Intermediate Final Product Reference
AcetophenoneSulfur, Morpholine, Reflux; then H₂SO₄ HydrolysisPhenylthioacetmorpholidePhenylacetic Acid mdma.ch
p-MethoxyacetophenoneSulfur, Morpholine, Reflux; then NaOH Hydrolysisp-Methoxyacetothiomorpholidep-Methoxyphenylacetic acid mdma.ch
AcetophenoneSulfur, Morpholine, p-TSA; then NaOH, TEBA (PTC)ThiomorpholidePhenylacetic Acid sciencemadness.org

Beyond the more common routes, several other synthetic strategies have been developed, often starting from different precursors.

One important method is the carbonation of a Grignard reagent . This involves reacting a benzylmagnesium halide with solid carbon dioxide (dry ice). mdma.chsciencemadness.org For example, benzylmagnesium chloride, prepared from benzyl chloride and magnesium, reacts with CO₂ to produce phenylacetic acid upon acidic workup. mdma.ch This route is adaptable to substituted systems, provided the corresponding benzyl halide is available.

Another pathway is the reduction of mandelic acid derivatives . Mandelic acid, which has a hydroxyl group at the alpha-position, can be reduced to phenylacetic acid using reagents like hydroiodic acid and red phosphorus. mdma.chsciencemadness.org

A more intricate synthesis has been reported for 2,5-dimethylphenylacetic acid, which highlights the use of complex precursor chemistry. The route starts with 2-chloro-1-(2,5-dimethylphenyl)ethanone, which is reacted with neopentyl glycol to form a erowid.orgmdma.chdioxane derivative. This intermediate is then subjected to a rearrangement reaction and subsequent hydrolysis to afford the final product. google.com Such multi-step sequences involving rearrangements allow for the construction of specific substitution patterns that may be difficult to achieve through direct functionalization.

Chemical Reactivity and Transformation Mechanisms of the Compound and its Derivatives

The reactivity of this compound is diverse, encompassing reactions at the carboxylic acid function, transformations on the aromatic nucleus, and involvement in more complex molecular constructions.

The oxidation of this compound can proceed via several pathways, depending on the reagents and conditions employed. The most prominent reactions involve the acetic acid side chain and the activated aromatic ring.

A key transformation for related compounds is oxidative decarboxylation. For instance, a kinetic study on the oxidation of 4-methoxyphenylacetic acid using potassium 12-tungstocobalt(III)ate demonstrated a process of electron transfer followed by a rapid decarboxylation step. rsc.org This reaction yields a 4-methoxybenzyl radical, indicating that the process is significantly accelerated by the ionization of the carboxylic group. rsc.org The proposed mechanism suggests a concerted intramolecular electron transfer from the side-chain to the nucleus, directly forming a carboxyl radical that then decarboxylates. rsc.org

While direct demethylation of the methoxy (B1213986) group is a possibility under harsh oxidative conditions, other transformations are more common. In related structures like 4-methoxy-2,6-dimethylaniline, oxidation can lead to complex condensation products rather than simple methoxy group cleavage. scispace.com For phenylacetic acids in general, copper-catalyzed aerobic oxidative decarboxylation can convert the molecule into the corresponding aromatic carbonyl compound, a process that involves dioxygen activation and C-H bond oxidation. organic-chemistry.org

Table 1: Oxidation Reactions of Related Phenylacetic Acid Derivatives

Reactant Reagent(s) Product(s) Key Transformation Citation
4-Methoxyphenylacetic acid K₅[CoᴵᴵᴵW₁₂O₄₀] 4-Methoxybenzyl radical Oxidative Decarboxylation rsc.org
Phenylacetic acids Cu catalyst, O₂ Aromatic carbonyls Oxidative Decarboxylation organic-chemistry.org
α-Methoxy-p-tolylacetic acid Chromic acid, Ac₂O, H₂SO₄ Terephthaldehyde tetra-acetate Side-chain and ring oxidation journals.co.za

The carboxylic acid group of this compound can be readily reduced to the corresponding primary alcohol, 2-(4-Methoxy-2,5-dimethylphenyl)ethanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes.

A versatile and chemoselective reagent system for the reduction of various aryl carbonyls to their corresponding alcohols is zinc dust in acetic acid. researchgate.netbohrium.com This traditional method remains effective for a wide range of functional group transformations and can be applied to the reduction of ketones and aldehydes, which could be derivatives of the title compound. researchgate.netbohrium.comorganic-chemistry.org The Zn/HOAc system is valued for its mildness and affordability. bohrium.comorganic-chemistry.org

Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is generally challenging. The presence of three electron-donating groups (one methoxy, two methyl) deactivates the ring toward nucleophilic attack. nih.gov Classical SNAr reactions typically require strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a leaving group to stabilize the negatively charged Meisenheimer intermediate. nih.gov

However, functional groups can be introduced through other pathways. For example, derivatives of the title compound where the hydroxyl form of the methoxy group is present can act as nucleophiles themselves. In a related synthesis, 4-methoxyphenol (B1676288) participates in a nucleophilic aromatic substitution reaction with 4-fluorobenzaldehyde (B137897) to form 4-(4-methoxyphenoxy)benzaldehyde. researchgate.net This demonstrates the capacity of the methoxy-substituted phenol (B47542) system to act as an oxygen nucleophile for introducing new functional groups.

Esterification: The carboxylic acid moiety of this compound undergoes esterification under standard conditions. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. Modern, environmentally friendly approaches utilize solid acid catalysts. For instance, dried Dowex H+ cation-exchange resin, sometimes in combination with sodium iodide (NaI), has proven to be a highly effective, reusable, and high-yielding catalyst system for the esterification of various carboxylic acids, including phenylacetic acid. nih.gov Solvent-free conditions using catalysts like Amberlyst-15 have also been successfully applied to the esterification of phenylacetic acid derivatives. gcsu.edu

Decarboxylation: The removal of the carboxyl group can be achieved through several routes. As mentioned previously, oxidative decarboxylation is a prominent pathway for 4-methoxyphenylacetic acid. rsc.org Thermal decarboxylation of acetic acids can also occur at elevated temperatures, with reaction rates dependent on the concentration of the undissociated acid. usgs.gov Furthermore, various catalytic methods exist for the protodecarboxylation of aromatic carboxylic acids. A protocol using a copper(I) oxide and 1,10-phenanthroline (B135089) catalyst under microwave irradiation allows for the smooth decarboxylation of diverse aromatic acids. organic-chemistry.org

This compound and its derivatives can serve as valuable precursors for the synthesis of more complex heterocyclic structures. A notable example is the one-pot, multicomponent reaction that yields 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid. researchgate.netmdpi.com

This synthesis involves the condensation of acetovanillone (B370764), 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.com The proposed mechanism proceeds through several stages:

Initial condensation of 4-methoxyphenylglyoxal with Meldrum's acid to form an unstable Michael acceptor.

Interaction of the acetovanillone anion with this acceptor.

Subsequent cyclization of the adduct with the elimination of acetone (B3395972) and carbon dioxide to form a γ-ketoacid intermediate.

Finally, an acid-catalyzed intramolecular cyclization yields the target benzofuran (B130515) derivative. mdpi.com

This reaction highlights how the phenylacetic acid backbone can be incorporated into fused ring systems, demonstrating a pathway to complex molecules from relatively simple starting materials. researchgate.netmdpi.com

While direct rearrangement of this compound is not commonly reported, related structures undergo significant molecular rearrangements that suggest potential pathways for its derivatives.

Zinc Salt Catalyzed Rearrangement: A relevant transformation is the zinc salt-catalyzed rearrangement of acetals derived from aryl 1-chloroethyl ketones, which leads to the synthesis of 2-arylpropionic acids. documentsdelivered.comacs.org This reaction involves a 1,2-aryl shift and has been successfully applied to the synthesis of profens like (S)-Naproxen, which features a 6-methoxy-2-naphthyl group. documentsdelivered.com This demonstrates a powerful method for aryl group migration catalyzed by a Lewis acid like a zinc salt, a reaction type that could be conceptually applied to precursors related to the title compound.

Retro-Fries Rearrangement: The retro-Fries rearrangement is characteristic of phenolic esters, where an acyl group migrates from the phenolic oxygen to the aromatic ring under the influence of a Lewis acid. While not directly applicable to the carboxylic acid itself, an ester derivative of the corresponding phenol (4-hydroxy-2,5-dimethylphenyl)acetic acid could potentially undergo this reaction. For example, 4-benzoyl-4-methylcyclohexa-2,5-dienone, a related structure, rapidly rearranges to 4-methylphenyl benzoate (B1203000) via a retro-Fries mechanism when treated with Lewis acids. organic-chemistry.org This process is formulated as a dissociation-recombination mechanism. organic-chemistry.org

Table 2: Rearrangement Reactions of Related Aryl Compounds

Reaction Type Precursor Type Catalyst Product Type Key Feature Citation
Aryl Rearrangement Acetals of aryl 1-chloroethyl ketones Zinc Salt 2-Arylpropionic acids 1,2-Aryl Shift documentsdelivered.com, acs.org
Retro-Fries Rearrangement 4-Acylcyclohexa-2,5-dienones Lewis Acid (e.g., BF₃) Phenyl Esters Acyl Migration organic-chemistry.org

Acid-Catalyzed Reactions and Proton Transfer Mechanisms of this compound

The reactivity of this compound under acidic conditions is governed by the principal functional groups present in the molecule: the carboxylic acid and the electron-rich aromatic ring. Acid catalysis facilitates a variety of transformations by enhancing the electrophilicity of reactants and enabling key proton transfer steps. While specific experimental studies on this compound are not extensively documented in publicly available literature, its behavior can be predicted based on well-established principles of organic chemistry and the observed reactivity of structurally similar compounds.

The primary acid-catalyzed reactions anticipated for this molecule are Fischer esterification and, under more forcing conditions, potential electrophilic aromatic substitution or cleavage of the ether linkage. The mechanisms of these reactions are fundamentally reliant on a series of proton transfer events.

Fischer Esterification

One of the most characteristic acid-catalyzed reactions of carboxylic acids is Fischer esterification, which involves the reaction with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form an ester. ethz.ch The generally accepted mechanism for this reaction involves several key proton transfer steps. researchgate.net

Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent formation of a tetrahedral intermediate is followed by a series of proton transfers, which convert one of the hydroxyl groups into a good leaving group (water). Elimination of water and a final deprotonation of the carbonyl oxygen yield the ester product.

A representative Fischer esterification reaction of this compound with a generic alcohol (R-OH) is depicted below:

Reaction Scheme:

This compound + R-OH ⇌ (4-Methoxy-2,5-dimethylphenyl)acetate + H₂O (in the presence of an acid catalyst)

The efficiency of the esterification is influenced by factors such as the structure of the alcohol, reaction temperature, and the removal of water to shift the equilibrium towards the products.

Hypothetical Data for Fischer Esterification:

Alcohol (R-OH)CatalystTemperature (°C)Reaction Time (h)Yield (%)
MethanolH₂SO₄65885
Ethanol (B145695)p-TsOH781282
IsopropanolH₂SO₄822470

Decarboxylation

While simple phenylacetic acids are generally stable to decarboxylation, the reaction can be induced under certain conditions, particularly at high temperatures or in the presence of strong acids. masterorganicchemistry.comusgs.gov The mechanism of acid-catalyzed decarboxylation typically involves the protonation of the carbonyl oxygen, which can facilitate the cleavage of the carbon-carbon bond between the carboxyl group and the benzylic carbon. For this compound, this would lead to the formation of 1,4-dimethyl-2-methoxybenzene and carbon dioxide.

However, it is important to note that decarboxylation of arylacetic acids is not as facile as that of β-keto acids or malonic acids and generally requires harsh conditions. masterorganicchemistry.com The electron-donating methoxy and methyl groups on the aromatic ring might slightly influence the stability of any potential carbocationic intermediates.

Proton Transfer Mechanisms

Proton transfer is a fundamental step in all acid-catalyzed reactions involving this compound. nih.gov In Fischer esterification, for instance, proton transfers are crucial for activating the carboxylic acid, facilitating the nucleophilic attack by the alcohol, and enabling the departure of the water molecule. researchgate.net These proton transfers typically occur rapidly and reversibly between the acidic catalyst, the solvent, and the various oxygen-containing functional groups of the reactants and intermediates.

The efficiency of these proton transfers can be influenced by the solvent medium. In polar protic solvents, such as the excess alcohol often used in esterification, proton transfer can be mediated by a network of hydrogen bonds, often referred to as a proton wire. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For (4-Methoxy-2,5-dimethylphenyl)acetic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetic acid group, the methoxy (B1213986) protons, and the two methyl groups attached to the aromatic ring.

The chemical shifts (δ) are influenced by the electron density around the protons. The methoxy group (-OCH₃) and the methyl groups (-CH₃) are electron-donating, which affects the chemical shifts of the aromatic protons. The two aromatic protons are in different chemical environments and are expected to appear as singlets due to the substitution pattern. The methylene protons adjacent to the carboxylic acid group will appear as a singlet, and the methoxy and methyl protons will also each produce a singlet.

Expected ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 11-12Singlet1H-COOH
~ 6.8Singlet1HAr-H
~ 6.7Singlet1HAr-H
~ 3.8Singlet3H-OCH₃
~ 3.6Singlet2H-CH₂COOH
~ 2.3Singlet3HAr-CH₃
~ 2.2Singlet3HAr-CH₃

Note: The expected chemical shifts are based on typical values for similar structural motifs and may vary depending on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals are indicative of their chemical environment (e.g., aromatic, aliphatic, carbonyl).

The spectrum is expected to show signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons (both substituted and unsubstituted), the methylene carbon, the methoxy carbon, and the two methyl carbons. The quaternary carbons in the aromatic ring will typically have lower intensities compared to the carbons bearing protons.

Expected ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 178-COOH
~ 155Ar-C (C-OCH₃)
~ 134Ar-C (C-CH₃)
~ 130Ar-C (C-CH₃)
~ 128Ar-C (C-CH₂COOH)
~ 115Ar-CH
~ 112Ar-CH
~ 55-OCH₃
~ 40-CH₂COOH
~ 19Ar-CH₃
~ 18Ar-CH₃

Note: The expected chemical shifts are based on typical values for similar structural motifs and may vary depending on the solvent and other experimental conditions.

Dynamic NMR (D-NMR) is a technique used to study dynamic processes in molecules, such as conformational changes and restricted rotations, that occur on the NMR timescale. For this compound, D-NMR could be employed to investigate the rotational barrier around the single bond connecting the phenyl ring and the acetic acid moiety.

At low temperatures, the rotation around this bond may be slow enough to result in distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals into a time-averaged signal. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barrier for this rotational process. The presence of two methyl groups on the aromatic ring may introduce some steric hindrance that could lead to a measurable rotational barrier.

Mass Spectrometry (MS) Applications in Compound Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like carboxylic acids. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected into the gas phase.

For this compound, ESI-MS in negative ion mode would be expected to show a prominent peak corresponding to the deprotonated molecule [M-H]⁻. In positive ion mode, the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ may be observed. Fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for this molecule could include the loss of a water molecule (H₂O) or the loss of the carboxylic acid group (-COOH).

Expected ESI-MS Fragmentation Data for this compound

m/z (Negative Mode)Ion
193.08[M-H]⁻
149.09[M-H-CO₂]⁻
m/z (Positive Mode)Ion
195.10[M+H]⁺
177.09[M+H-H₂O]⁺
149.09[M+H-HCOOH]⁺

Note: The expected m/z values are calculated based on the molecular formula C₁₁H₁₄O₃.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing complex mixtures and for quantifying the amount of a specific compound in a sample. nih.gov

For the analysis of this compound, a reversed-phase high-performance liquid chromatography (HPLC) column would typically be used. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid such as formic acid to improve peak shape and ionization efficiency. nih.gov

The retention time of the compound on the LC column is a characteristic property that can be used for its identification. After separation by LC, the compound enters the mass spectrometer for detection. LC-MS allows for the sensitive and selective detection of this compound, even in complex matrices. The mass spectrometer can be operated in full-scan mode to obtain a mass spectrum of the eluting compound or in selected ion monitoring (SIM) mode for highly sensitive quantification.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. By absorbing infrared radiation or scattering incident light, specific functional groups within "this compound" vibrate at characteristic frequencies, providing a molecular fingerprint.

The IR spectrum of this compound is dominated by features arising from its carboxylic acid, methoxy, and substituted benzene (B151609) ring moieties. The most prominent absorption is the C=O stretching vibration of the carboxylic acid group, which typically appears as a strong, sharp band. The O-H stretch of the carboxyl group is also a key feature, usually observed as a very broad band due to extensive hydrogen bonding in the solid state or in concentrated solutions. The aromatic ring exhibits several characteristic bands, including C-H stretching vibrations and C=C stretching vibrations within the ring. The methoxy group contributes C-O stretching bands.

While a specific, experimentally-derived spectrum for "this compound" is not detailed in the available literature, the expected characteristic absorption bands can be predicted based on established group frequencies.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 3300 - 2500 Broad, Strong
Aromatic Ring C-H Stretch 3100 - 3000 Medium
Methyl Groups C-H Stretch 2980 - 2850 Medium
Carboxylic Acid C=O Stretch 1725 - 1700 Strong
Aromatic Ring C=C Stretch 1620 - 1450 Medium to Weak
Methoxy Group C-O Stretch 1275 - 1200 (asymmetric) Strong
Methoxy Group C-O Stretch 1075 - 1020 (symmetric) Strong

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds like the aromatic C=C bonds often produce stronger Raman signals than IR signals. This complementarity is crucial for a complete vibrational analysis of the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light.

In "this compound," the primary chromophore is the substituted benzene ring. The π-electrons within the aromatic system can be excited to higher energy orbitals (π → π* transitions), resulting in characteristic absorption bands in the UV region. The presence of substituents on the benzene ring—the methoxy group, two methyl groups, and the acetic acid side chain—influences the position and intensity of these absorption maxima (λmax).

The methoxy group (-OCH₃) acts as a powerful auxochrome, a group that modifies the light-absorbing properties of a chromophore. Its lone pair of electrons can participate in resonance with the aromatic ring, increasing the extent of the π-system and typically causing a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorption intensity). The alkyl (methyl) groups also contribute a slight bathochromic shift.

Table 2: Influence of Substituents on the UV-Vis Spectrum of the Phenyl Chromophore

Component Type Electronic Effect Expected Impact on λmax
Benzene Ring Chromophore - Baseline absorption
Methoxy Group Auxochrome +R (Resonance), -I (Inductive) Bathochromic Shift
Methyl Groups Auxochrome +I (Inductive), Hyperconjugation Slight Bathochromic Shift

The resulting UV-Vis spectrum is a valuable tool for quantitative analysis, as the absorbance is directly proportional to the concentration of the compound in a solution, following the Beer-Lambert law.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While no published crystal structure for "this compound" is available, analysis of a closely related compound, "(4-methoxyphenyl)acetic acid," illustrates the type of detailed structural information that can be obtained. A study of this analog revealed its crystal system, space group, and unit cell parameters. ajchem-b.com In the crystal structure of (4-methoxyphenyl)acetic acid, intermolecular O-H···O hydrogen bonds lead to the formation of dimers. ajchem-b.com

Such an analysis for "this compound" would reveal how the additional methyl groups influence the crystal packing and hydrogen bonding network. This information is crucial for understanding its physical properties, such as melting point and solubility.

Table 3: Example Crystallographic Data for the Related Compound (4-methoxyphenyl)acetic acid

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 16.268
b (Å) 5.858
c (Å) 9.157
β (°) 95.24
Z (molecules/cell) 4

Data presented for illustrative purposes from a related compound. ajchem-b.com

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like "this compound," chromatography is essential for isolating it from reaction mixtures, assessing its purity, and performing quantitative analysis.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the relatively low volatility of carboxylic acids, "this compound" typically requires derivatization before GC analysis. A common approach is esterification, for example, converting the carboxylic acid to its methyl ester, which is significantly more volatile.

The derivatized analyte is then injected into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property used for identification. GC coupled with a mass spectrometer (GC-MS) provides definitive identification by matching the mass spectrum of the eluting peak with a spectral library. nih.govnih.gov

Comprehensive two-dimensional gas chromatography (GC x GC) is an even more powerful technique that provides enhanced separation capacity, making it suitable for analyzing the compound in highly complex matrices.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of non-volatile or thermally sensitive compounds like "this compound." A common mode is reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase.

A validated reversed-phase HPLC method was developed for the related compound 4-methoxyphenylacetic acid (PMPA), which can serve as a template. nih.gov In that method, impurities were separated on a C18 column with a mobile phase consisting of an acetonitrile and potassium dihydrogen orthophosphate buffer solution at a specific pH. nih.gov Detection is typically achieved using a UV detector set to a wavelength where the analyte exhibits strong absorbance. This method is suitable for monitoring reaction progress and for quality assurance, capable of detecting impurities at very low levels. nih.gov

Table 4: Typical Parameters for Reversed-Phase HPLC Analysis of Aromatic Acids

Parameter Description
Column C18 (Octadecylsilane)
Mobile Phase Acetonitrile / Buffered Aqueous Solution (e.g., phosphate (B84403) buffer)
Detection UV-Vis Detector (e.g., at 280 nm)
Mode Isocratic or Gradient Elution

Liquid Chromatography coupled to tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of LC with the detection capabilities of tandem mass spectrometry. researchgate.netsciex.com This method is ideal for detecting and quantifying trace amounts of "this compound" in complex samples.

After separation on the LC column, the eluent is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. researchgate.net In the tandem mass spectrometer, a specific ion corresponding to the analyte (the precursor ion) is selected in the first mass analyzer (Q1). This precursor ion is then fragmented in a collision cell (Q2), and the resulting characteristic fragment ions (product ions) are detected by the second mass analyzer (Q3).

This process, known as Multiple Reaction Monitoring (MRM), is extremely specific and significantly reduces background noise, allowing for precise quantification at very low concentrations. sciex.com

Table 5: Hypothetical LC-MS/MS Transition for this compound

Mode Precursor Ion (m/z) Product Ion (m/z)
Negative Ion Mode [M-H]⁻ Specific fragment ion(s)

Column Chromatography (e.g., Silica (B1680970) Gel) and Recrystallization for Purification

The purification of this compound, subsequent to its synthesis, is critical for removing unreacted starting materials, byproducts, and other impurities. Column chromatography and recrystallization are standard and effective methods employed for this purpose.

Column Chromatography

Flash column chromatography using silica gel is a prevalent technique for the purification of organic compounds. rochester.edu The principle of this method relies on the differential adsorption of various components of a mixture onto a stationary phase (silica gel) as a mobile phase (solvent) passes through it. For a compound like this compound, which possesses moderate polarity due to its carboxylic acid group, a suitable solvent system must be selected to achieve effective separation. rochester.edu

The general procedure involves the following steps:

Solvent System Selection : A suitable solvent system is first identified using Thin Layer Chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.3 for the desired compound. rochester.edu Common solvent systems for compounds of this nature include mixtures of non-polar solvents like hexanes and more polar solvents such as ethyl acetate. rsc.org For acidic compounds, the addition of a small amount of acetic acid to the eluent can be beneficial in preventing peak tailing and improving separation. rochester.edu

Column Packing : A glass column is typically packed with silica gel 60 as a slurry in the chosen eluent or packed dry and then equilibrated with the solvent. rochester.eduyoutube.com A layer of sand is often added to the top and bottom of the silica gel to prevent disturbance. orgsyn.org

Sample Loading : The crude product is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel column. rochester.edu Alternatively, the crude material can be adsorbed onto a small amount of silica gel or Celite, which is then dry-loaded onto the column. orgsyn.org

Elution and Fraction Collection : The mobile phase is passed through the column, often under positive pressure (flash chromatography), to accelerate the process. youtube.comorgsyn.org The eluent is collected in sequential fractions. Components of the mixture travel down the column at different rates based on their polarity and interaction with the silica gel, leading to separation. The progress of the separation is monitored by TLC analysis of the collected fractions. youtube.com

Isolation : Fractions containing the pure compound are combined, and the solvent is removed, typically using a rotary evaporator, to yield the purified this compound. rsc.orgyoutube.com

Recrystallization

Recrystallization is a purification technique used to remove impurities from organic solids. The process relies on the principle that the solubility of a compound in a solvent generally increases with temperature. In a typical synthesis of related compounds, purification is achieved by adjusting the pH of an aqueous solution to precipitate the carboxylic acid, which is then filtered, washed, and dried. chemicalbook.comgoogle.com This precipitation process is a form of recrystallization.

A more controlled recrystallization process would involve:

Dissolving the crude this compound in a minimum amount of a suitable hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.

The impurities remain dissolved in the solvent (mother liquor).

The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

The choice of solvent is crucial for successful recrystallization; the target compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.

Dynamic High Performance Liquid Chromatography (D-HPLC)

Dynamic High-Performance Liquid Chromatography (D-HPLC) is an advanced analytical technique, though its specific application to the analysis of this compound is not prominently documented in the literature. However, the principles of D-HPLC and related dynamic extraction techniques coupled with HPLC are relevant for the analysis of similar acidic compounds, particularly in complex matrices.

A related technique, automated dynamic liquid-liquid-liquid microextraction (D-LLLME), has been successfully combined with HPLC for the determination of phenoxy acid herbicides in environmental water samples. nih.gov This method involves the dynamic movement of an acceptor phase within a hollow fiber to facilitate the efficient transfer and enrichment of analytes from a sample solution into the analytical system. nih.gov This approach achieved high enrichment factors (up to 490-fold) and low limits of detection (0.1 to 0.4 ng/mL) for the target acids. nih.gov

Potential Application to this compound:

While direct D-HPLC methods are not specified, the principles of dynamic extraction and separation could be applied for the trace analysis of this compound. A hypothetical D-HPLC or a dynamic sample preparation-HPLC method could offer significant advantages:

Enhanced Sensitivity : By incorporating a dynamic pre-concentration step, the detection limits for the target analyte in complex samples (e.g., environmental or biological) could be substantially lowered.

Automation : Automated systems can improve reproducibility and sample throughput. nih.gov

Selectivity : The choice of organic solvent and the pH of the donor and acceptor phases in a dynamic extraction process can be optimized to selectively extract acidic compounds like this compound from a complex matrix.

The table below outlines the key parameters that would be considered in developing a dynamic extraction method coupled with HPLC, based on methodologies used for similar compounds. nih.gov

ParameterDescriptionExample Condition for Acid Analysis nih.gov
Organic Solvent Forms a liquid membrane to facilitate analyte transfer.1-octanol
Donor Phase The aqueous sample, pH adjusted to keep the analyte in its neutral form.Acidified water (e.g., with HCl)
Acceptor Phase An aqueous solution inside the hollow fiber, pH adjusted to ionize the analyte, trapping it.Basic solution (e.g., NaOH)
Dynamic Factor Repetitive withdrawal and discharge of the acceptor phase.Controlled by a programmable syringe pump.
Detection Standard HPLC detector.UV detector

This approach demonstrates the potential of dynamic techniques to enhance the standard HPLC analysis of acidic aromatic compounds.

Derivatization Strategies for Enhanced Analytical Characterization

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a specific analytical technique. mdpi.com For this compound, derivatization can be employed to improve its volatility for gas chromatography (GC) or to enhance its detectability in high-performance liquid chromatography (HPLC). The primary target for derivatization in this molecule is the carboxylic acid functional group.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

Carboxylic acids are generally polar and non-volatile, making them unsuitable for direct GC analysis without derivatization. The goal is to convert the -COOH group into a less polar and more volatile ester or silyl (B83357) ester.

Esterification : This is the most common method.

With Diazomethane (B1218177) : Reacts rapidly and quantitatively to form the methyl ester. However, diazomethane is highly toxic and explosive.

With Alkyl Halides and a Base : For example, reacting with pentafluorobenzyl bromide (PFB-Br) creates a pentafluorobenzyl ester. This derivative is highly sensitive to electron capture detection (ECD), offering very low detection limits.

With Alcohols under Acidic Conditions : A classic method, though it can be slow and may require heat.

Silylation : Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the acidic proton of the carboxylic acid to form a volatile trimethylsilyl (B98337) (TMS) ester. This is a rapid and widely used technique.

Derivatization for High-Performance Liquid Chromatography (HPLC)

While this compound possesses a UV-active benzene ring, derivatization can be used to introduce a tag (a chromophore or fluorophore) that allows for more sensitive and selective detection.

UV/Vis Detection Enhancement : If higher sensitivity is needed, a derivatizing agent with a large molar absorptivity can be attached to the carboxylic acid group.

Fluorescence Detection : This is a highly sensitive and selective detection method. The carboxylic acid can be converted into an ester or amide using a fluorescent labeling reagent. Common reagents include:

4-Bromomethyl-7-methoxycoumarin (Br-Mmc) : Reacts with the carboxylate salt to form a highly fluorescent ester.

9-Anthryldiazomethane (ADAM) : Reacts with the carboxylic acid to yield a fluorescent ester derivative.

The choice of derivatization strategy depends on the analytical objective, the required sensitivity, the nature of the sample matrix, and the available instrumentation. The table below summarizes common strategies applicable to carboxylic acids.

Analytical TechniqueDerivatization GoalReagent ClassExample ReagentResulting Derivative
GC-MS Increase VolatilityAlkylating AgentDiazomethaneMethyl Ester
GC-MS Increase VolatilitySilylating AgentBSTFATrimethylsilyl (TMS) Ester
GC-ECD Enhance SensitivityHalogenated Alkylating AgentPFB-BrPentafluorobenzyl (PFB) Ester
HPLC-Fluorescence Add Fluorescent TagFluorescent Alkylating AgentBr-MmcFluorescent Coumarin Ester
HPLC-Fluorescence Add Fluorescent TagFluorescent DiazoalkaneADAMFluorescent Anthracene Ester

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a detailed understanding of the molecular and electronic structure of chemical compounds. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular properties, offering insights that complement experimental findings. For (4-Methoxy-2,5-dimethylphenyl)acetic acid, these calculations can reveal intricacies of its geometry, stability, and reactivity.

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations

Density Functional Theory (DFT) and Hartree-Fock (HF) are two foundational ab initio methods used in computational chemistry. ntnu.no DFT methods calculate the electronic structure of a molecule based on its electron density, which is a function of three spatial coordinates. ntnu.no A key advantage of DFT is its balance between computational cost and accuracy, making it suitable for a wide range of molecular systems. researchgate.net Common functionals like B3LYP are often employed.

Hartree-Fock theory, on the other hand, approximates the many-electron wavefunction as a single Slater determinant. ntnu.no It provides a good starting point for more advanced calculations but often requires corrections for electron correlation to achieve higher accuracy. researchgate.net Both methods are used to determine the optimized geometry, electronic properties, and vibrational frequencies of molecules like this compound. researchgate.net

Molecular Structure Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. orientjchem.org For a flexible molecule like this compound, which has rotatable bonds (e.g., around the C-C bond of the acetic acid group and the C-O bond of the methoxy (B1213986) group), conformational analysis is crucial.

This process involves calculating the energy for different spatial arrangements (conformers) to identify the global minimum on the potential energy surface. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in related compounds like (4-methoxyphenyl)acetic acid, studies have detailed the crystal structure, including unit cell parameters and the formation of hydrogen-bonded dimers. ajchem-b.comajchem-b.com A similar analysis for this compound would reveal how the additional methyl groups influence its solid-state packing and intermolecular interactions.

Table 1: Illustrative Optimized Geometrical Parameters for a Phenylacetic Acid Derivative (Calculated at DFT/B3LYP Level)
ParameterBond/AngleCalculated Value
Bond Length (Å)C=O1.215
C-O (hydroxyl)1.350
C-C (ring-CH2)1.510
Bond Angle (°)O=C-O123.5
C(ring)-C-C(acid)112.0
C-O-H106.5

Note: Data in the table is illustrative for a generic phenylacetic acid derivative and does not represent specific experimental or calculated values for this compound.

Electronic Properties: Frontier Molecular Orbitals (FMO) and HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wuxibiology.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters
ParameterSymbolIllustrative Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.25
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.10
HOMO-LUMO Energy GapΔE5.15
Ionization Potential (I ≈ -EHOMO)I6.25
Electron Affinity (A ≈ -ELUMO)A1.10

Note: The values presented are hypothetical and serve to illustrate the types of parameters derived from FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. libretexts.org It maps the electrostatic potential onto the molecule's electron density surface. researchgate.net Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). libretexts.org Green represents areas that are relatively neutral.

For this compound, an MEP map would likely show a significant negative potential (red) around the oxygen atoms of the carboxylic acid group and the methoxy group, highlighting these as sites for hydrogen bonding and interaction with electrophiles. nih.govmanipal.edu The hydrogen atom of the carboxyl group would exhibit a strong positive potential (blue), indicating its acidic nature. The aromatic ring would show a varied potential influenced by the activating methoxy and methyl substituents. researchgate.net

Prediction of Reactivity and Stability Parameters (e.g., Hyperhardness)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated using Conceptual DFT to quantify a molecule's reactivity and stability. longdom.org These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," and those with a small gap are "soft." longdom.org

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): Measures the energy stabilization when a system acquires an additional electronic charge. It is calculated as ω = μ² / (2η).

Hyperhardness (Γ) is a third-order derivative of the energy with respect to the number of electrons and provides a more nuanced measure of stability. researchgate.net It can help differentiate the stability of molecules that have similar hardness values. researchgate.netresearchgate.net A higher hyperhardness value generally corresponds to greater stability. researchgate.net

Table 3: Illustrative Global Reactivity Descriptors (all values in eV)
DescriptorSymbolFormulaIllustrative Value
Chemical Hardnessη(I - A) / 22.575
Chemical Potentialμ-(I + A) / 2-3.675
Electrophilicity Indexωμ² / (2η)2.621
HyperhardnessΓ-~0.1 - 0.5

Note: Values are calculated from the illustrative data in Table 2 and are for demonstrative purposes only.

Vibrational Frequency Analysis and Spectroscopic Correlations

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the stretching, bending, and torsional motions of its atoms. nih.gov These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of observed spectral bands. nih.gov

For this compound, a vibrational analysis would predict characteristic frequencies for functional groups, such as:

O-H stretch of the carboxylic acid (~3500 cm⁻¹).

C=O stretch of the carboxylic acid (~1700-1750 cm⁻¹).

C-O stretches of the acid and methoxy groups (~1200-1300 cm⁻¹).

Aromatic C-H and C=C stretches .

Theoretical calculations often compute harmonic frequencies, which may be systematically higher than experimental anharmonic frequencies. researchgate.net Therefore, scaling factors are often applied to the calculated values to improve agreement with experimental data. researchgate.net Comparing the computed spectrum with an experimental one can confirm the molecular structure and provide a detailed understanding of its vibrational modes. nih.gov

Linear and Nonlinear Optical Properties

The interaction of molecules with an electric field, such as that from light, governs their linear and nonlinear optical (NLO) properties. These properties are crucial for the development of materials used in photonics and optoelectronics. Computational analysis based on quantum mechanical calculations has become a vital tool in the development and prediction of new NLO materials. nih.gov

Linear optical properties, such as refractive index and absorption, are fundamental characteristics. NLO properties, however, describe how a material's optical properties change with the intensity of incident light. Second-order NLO responses are particularly significant and are described by the first hyperpolarizability (β) at the molecular level. nih.gov For a molecule to exhibit second-order NLO properties, it must be non-centrosymmetric.

The NLO characteristics of organic molecules are heavily influenced by their electronic structure, specifically the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the methoxy and methyl groups are electron-donating, while the carboxylic acid group has electron-withdrawing character.

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate these properties. nih.govmdpi.com For instance, the polarizability and hyperpolarizability can be calculated to predict NLO behavior. nih.gov While specific calculations for this compound are not available, studies on other organic crystals show that the crystalline environment can significantly enhance NLO responses compared to the isolated molecule. nih.govnih.gov The precise arrangement of molecules in the solid state is critical, and computational models can help predict how different crystal packing would affect the macroscopic NLO susceptibility (χ(2)). nih.gov

Molecular Docking and Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, typically a protein or enzyme. researchgate.netmdpi.com

In the context of this compound, docking simulations could predict its binding mode within the active site of a target enzyme. The key functional groups of the molecule would guide its interactions:

The carboxylic acid group is a strong hydrogen bond donor and acceptor and can also engage in ionic interactions if deprotonated.

The methoxy group 's oxygen atom can act as a hydrogen bond acceptor. researchgate.net

The aromatic ring can participate in π-π stacking or hydrophobic interactions.

The two methyl groups contribute to the molecule's steric profile and can form hydrophobic or van der Waals interactions within a nonpolar pocket of a binding site.

Docking studies on analogous compounds, such as derivatives of 2,4-dioxo-4-phenylbutanoic acid, have shown that substitutions like methoxy groups can be efficient in inhibiting enzyme activity. researchgate.net The results of a docking simulation are typically evaluated using a scoring function, which estimates the binding affinity (often expressed as free energy of binding). Lower binding energy values suggest a more stable protein-ligand complex. researchgate.netfip.org While no specific docking studies for this compound have been reported, this methodology remains a primary tool for hypothesizing its biological targets and mechanism of action.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity. bohrium.comnih.gov These models use calculated molecular descriptors to predict the activity of new compounds, thereby guiding the synthesis of more potent and selective molecules. nih.gov

The biological activity of a molecule is profoundly influenced by the electronic and steric properties of its constituent functional groups. For this compound, the substituents on the phenyl ring play a critical role.

Steric Effects: The presence of methyl groups at the C2 and C5 positions introduces significant steric bulk around the phenyl ring. Steric hindrance can dictate the molecule's preferred conformation and its ability to fit into a specific binding pocket. nih.gov Studies on other substituted aromatic compounds have shown that steric effects can be crucial for biological activity, sometimes requiring a molecule to be free of steric bulk on one face to be active. nih.gov The specific placement of these groups in this compound would be a key parameter in any QSAR model.

Lipophilicity is a critical physicochemical property that describes a molecule's ability to dissolve in fats, oils, and nonpolar solvents. bohrium.com It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol (B41247) and water. Lipophilicity strongly influences a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). mdpi.com

Computational methods are widely used to predict the logP values of compounds before synthesis. bohrium.commdpi.com For this compound, the addition of a methoxy and two methyl groups to the parent phenylacetic acid structure is expected to significantly increase its lipophilicity. This is because these groups are nonpolar. A higher logP value generally correlates with increased absorption through lipid membranes but can also lead to lower water solubility and increased metabolic breakdown. nih.gov QSAR models for phenoxyacetic acid derivatives have demonstrated a clear link between lipophilicity and biological effects, including toxicity. mdpi.com

The table below illustrates the predicted effect of substituents on the lipophilicity of the phenylacetic acid scaffold.

Compound NameSubstituentsPredicted Effect on Lipophilicity (Compared to Phenylacetic Acid)
Phenylacetic acidNoneBaseline
4-Methoxyphenylacetic acid4-MethoxyIncreased
This compound4-Methoxy, 2-Methyl, 5-MethylSignificantly Increased

Kinetic Studies and Theoretical Models of Reaction Pathways

Theoretical models are instrumental in elucidating the mechanisms of chemical reactions, including reaction kinetics and thermodynamics. By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, allowing for the calculation of activation energies and reaction rates. mdpi.com

For this compound, theoretical studies could investigate various reaction pathways. For example, reactions involving the carboxylic acid group, such as esterification or amidation, could be modeled. Additionally, reactions on the aromatic ring, such as electrophilic substitution (e.g., halogenation), could be explored. unimi.it The electron-donating methoxy and methyl groups would strongly influence the regioselectivity of such reactions, directing incoming electrophiles to the available ortho and para positions. acs.org

While specific theoretical studies on the reaction kinetics of this compound are not documented, research on similar molecules provides a framework. For example, theoretical investigations of cycloaddition reactions involving palladium species have detailed complex multi-step pathways, demonstrating the power of DFT in predicting reaction outcomes and mechanisms. mdpi.com Such computational approaches could be applied to predict the reactivity and stability of this compound in various chemical environments.

Research on Derivatives and Analogs of 4 Methoxy 2,5 Dimethylphenyl Acetic Acid

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives from (4-Methoxy-2,5-dimethylphenyl)acetic acid involves a range of chemical transformations targeting its carboxylic acid functional group and aromatic ring. These modifications are crucial for creating a library of compounds for further study.

The carboxylic acid group of this compound is a prime site for modification, most commonly through esterification. The synthesis of its ethyl ester, ethyl 2-(4-methoxy-2,5-dimethylphenyl)acetate, can be achieved through standard methods such as Fischer esterification, where the acid is refluxed with ethanol (B145695) in the presence of a catalytic amount of strong acid. Alternatively, the acid can be converted to its more reactive acyl chloride using reagents like thionyl chloride, which then readily reacts with an alcohol to form the corresponding ester. google.com Such reactions are fundamental in creating precursors for more complex molecules. google.com

The synthesis of related oxobutanoate derivatives involves multi-step processes. For example, the reaction of a substituted aniline (B41778) like p-methoxyaniline with ethyl 2-chloroacetoacetate can yield intermediates such as ethyl (Z)-2-chloro[(4-methoxyphenyl)hydrazono]acetate. google.com This class of reaction highlights how related phenylacetic structures can be built up and functionalized to create complex ester derivatives.

This compound is structurally related to a key fragment of the systemic insecticide Spirotetramat (B1682168). iucr.orgnih.gov Spirotetramat, or cis-4-(ethoxycarbonyloxy)-8-methoxy-3-(2,5-xylyl)-1-azaspiro[4.5]dec-3-en-2-one, contains the 3-(2,5-dimethylphenyl) and 8-methoxy moieties. nih.gov When introduced into plants or animals, spirotetramat is metabolized into several key analogs that are crucial for its biological activity. iucr.orgresearchgate.net

The primary metabolite is Spirotetramat-enol, formed by the hydrolysis of the ethoxycarbonyl group. iucr.orgfao.org This enol form is a weak acid and is considered the primary active substance responsible for the compound's systemic mobility in both xylem and phloem. iucr.org Further metabolic transformations lead to a range of other derivatives. nih.govresearchgate.netfao.orgnih.gov The characterization of these metabolites is essential for understanding the compound's behavior and residue profile. nih.govnih.gov

Below is a table detailing the major metabolites of Spirotetramat, which are considered key analogs of the this compound scaffold.

Metabolite NameAbbreviationDescriptionKey Findings
Spirotetramat-enolSTM-enolFormed by hydrolysis of the parent compound. fao.orgThe major and most mobile metabolite, often exceeding the concentration of the parent compound. researchgate.netfao.org
Spirotetramat-ketohydroxySTM-ketoAn oxidized metabolite.Consistently detected in various plant studies, indicating a common metabolic pathway. researchgate.netnih.gov
Spirotetramat-monohydroxySTM-monoA hydroxylated metabolite.Typically found in smaller quantities compared to the enol and ketohydroxy forms. researchgate.netfao.org
Spirotetramat-enol-glucosideSTM-enol-gluA conjugated form of the enol metabolite. fao.orgRepresents a detoxification pathway in plants, with its concentration varying over time. nih.gov

This table is generated based on data from multiple sources. nih.govresearchgate.netfao.orgnih.govresearchgate.net

The derivatization of this compound into various heterocyclic compounds opens avenues for creating molecules with novel biological activities. nih.govhilarispublisher.comliberty.edu

Hydrazide Derivatives : The synthesis of the corresponding acetohydrazide is a common first step. This is typically achieved by converting the carboxylic acid to its methyl or ethyl ester, followed by reaction with hydrazine (B178648) hydrate. researchgate.netchemmethod.com The resulting (4-Methoxy-2,5-dimethylphenyl)acetohydrazide is a versatile intermediate that can be further reacted with aldehydes or ketones to form hydrazones. nih.govmdpi.com

Thiazole (B1198619) Derivatives : Thiazole rings can be synthesized using methods like the Hantzsch thiazole synthesis. researchgate.net This would involve converting this compound into an α-haloketone intermediate, which is then cyclized with a thioamide-containing compound like thiourea. researchgate.netekb.eg Thiazole derivatives are of significant interest due to their wide range of pharmacological properties. nih.govfabad.org.tr

Pyrazole (B372694) Derivatives : The Knorr pyrazole synthesis is a classical and widely used method that involves the condensation of a β-ketoester with a hydrazine derivative. hilarispublisher.commdpi.com To synthesize a pyrazole from the title compound, the phenylacetic acid moiety would first need to be elaborated into a 1,3-dicarbonyl precursor, which can then be cyclized with hydrazine to yield the pyrazole ring. mdpi.commdpi.com Acetic acid is often used as a catalyst in such multicomponent reactions. nih.gov

Pyridazine (B1198779) Derivatives : The synthesis of pyridazine derivatives generally involves the reaction of 1,4-dicarbonyl compounds with hydrazine. liberty.edu This pathway would require converting this compound into a suitable diketone precursor before condensation and cyclization. nih.govsci-hub.se

The synthesis of analogs with variations in the substitution pattern on the phenyl ring is critical for structure-activity relationship (SAR) studies. This involves creating isomers by altering the positions of the methoxy (B1213986) and dimethyl groups or by replacing them with other functional groups.

For instance, in studies of structurally related 2,5-dimethoxyphenethylamines, the removal of either the 2-methoxy or the 5-methoxy group leads to a significant decrease in biological activity, highlighting the importance of this specific substitution pattern. nih.gov Similarly, introducing a lipophilic substituent, such as a halogen like bromine, at the 4-position of the phenyl ring often enhances agonist potency at certain receptors. nih.gov The synthesis of these halogenated analogs typically involves electrophilic aromatic substitution on a suitable precursor.

Comparative Studies with Structurally Similar Compounds and Biphenyl (B1667301) Analogs

Comparative studies are essential to understand how structural modifications affect the properties of the molecule. When comparing spirotetramat with its primary metabolite, spirotetramat-enol, a key difference is their mode of transport in plants. The enol form, being a weak acid, exhibits superior systemic mobility, moving both up and down the plant, which is a rare and valuable property. iucr.org

In studies of related phenethylamine (B48288) analogs, the 2,5-dimethoxy substitution pattern is compared with other patterns. Deletion of the 5-methoxy group can cause a 20-fold drop in agonist potency at the 5-HT₂A receptor, while deleting the 2-methoxy group can lead to a more than 500-fold drop in potency. nih.gov This demonstrates a strong regiochemical preference for the biological activity. Introducing a biphenyl moiety in place of the substituted phenyl group would represent a significant structural modification, potentially altering the molecule's conformation and interaction with biological targets.

Influence of Substituent Modification on Reactivity, Stability, and Biological Activity

The modification of substituents on the phenyl ring has a profound influence on the molecule's chemical reactivity, stability, and biological profile. The electron-donating nature of the methoxy and dimethyl groups affects the reactivity of the aromatic ring in electrophilic substitution reactions.

The stability of the compound can also be altered. For example, studies on the Schmidt reaction of phenylacetic acid and its derivatives show that the substituents on the phenyl ring can lead to various side reactions, including sulfonation, amination, or cyclization, which compete with the expected decarboxylation. rsc.org

Biological activity is highly sensitive to substituent changes. As noted, the specific arrangement of the methoxy and methyl groups is often crucial for potent biological effects. The table below summarizes the influence of specific modifications on the biological activity of related 2,5-dimethoxyphenyl analogs. nih.gov

ModificationExample CompoundEffect on 5-HT₂A Receptor Agonist Potency
No methoxy groups2-(Phenyl)piperidineNegligible activity
Deletion of 5-methoxy group(S)-2-(2-Methoxyphenyl)piperidine20-fold decrease in potency
Deletion of 2-methoxy group(S)-2-(5-Methoxyphenyl)piperidine>500-fold decrease in potency
Addition of 4-bromo substituent2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amineIncreased agonist potency

This table is generated based on data from studies on structurally related compounds. nih.gov

These findings underscore that even minor changes to the substituents on the this compound scaffold can lead to dramatic shifts in reactivity and biological function, guiding the design of new derivatives with desired properties.

Investigation of Biological Activities and Molecular Interactions in Vitro and Non Human Systems

In Vitro Enzyme Inhibition and Modulation of Biological Pathways

The ability of (4-Methoxy-2,5-dimethylphenyl)acetic acid and its derivatives to interact with and modulate the activity of specific enzymes has been a key area of research. These studies offer insights into the molecular mechanisms that may underlie their biological effects.

Interaction with Specific Molecular Targets, Receptors, and Enzymes

While direct studies on the specific molecular targets of this compound are limited, research on structurally similar phenylacetic acid derivatives suggests that cyclooxygenase (COX) enzymes are a likely target. Phenylacetic acid derivatives are known to interact with the cyclooxygenase active site nih.gov. The orientation of these molecules within the enzyme's channel, with the carboxylate group interacting with key amino acid residues like Tyr-385 and Ser-530, is crucial for their inhibitory activity nih.gov. The nature and position of substituents on the phenyl ring can significantly influence the potency and selectivity of COX inhibition nih.gov.

Inhibition of Acetylcholinesterase, Butyrylcholinesterase, Lipoxygenase, and Chymotrypsin (B1334515) (for derivatives)

Derivatives of compounds structurally related to this compound have been investigated for their inhibitory effects on several key enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition:

The inhibition of cholinesterases, enzymes crucial for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease nih.gov. Research into various synthetic compounds has shown that derivatives of phenylacetic acid and related structures can exhibit inhibitory activity against both AChE and BChE. For instance, a series of 4,4ʹ-diimine/4,4ʹ-diazobiphenyl derivatives displayed moderate inhibitory activity against AChE, with IC50 values ranging from 5.77 to 16.22 μM escholarship.org. In another study, some 2-aryl-6-carboxamide benzoxazole (B165842) derivatives were found to be potent, selective, and mixed-type dual inhibitors of both AChE and BChE, interacting with both the catalytic and peripheral anionic sites of the enzymes ias.ac.in. The presence and nature of substituents, such as methoxy (B1213986) groups, on the aromatic rings of these derivatives have been shown to significantly influence their inhibitory potency and selectivity nih.gov. For example, 4-methoxy-phenylthiazole-2-amine derivatives have been synthesized and evaluated as acetylcholinesterase inhibitors, with some compounds showing significant activity osti.govconsensus.app.

Derivative ClassTarget EnzymeIC50 ValuesReference
4,4ʹ-diimine/4,4ʹ-diazobiphenylsAcetylcholinesterase5.77–16.22 μM escholarship.org
2-Aryl-6-carboxamide benzoxazolesAcetylcholinesterase & ButyrylcholinesterasePotent, selective, mixed-type dual inhibitors ias.ac.in
4-Methoxy-phenylthiazole-2-aminesAcetylcholinesteraseSignificant activity reported osti.govconsensus.app

Lipoxygenase (LOX) Inhibition:

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators nih.gov. Phenylacetic acid derivatives are among the classes of compounds investigated as potential LOX inhibitors escholarship.org. For instance, a series of benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters were synthesized and tested as 5-lipoxygenase inhibitors, with the most potent compound exhibiting an IC50 of 0.36 microM nih.gov. The inhibitory activity of such compounds is often linked to their ability to interact with the enzyme's active site nih.gov.

Chymotrypsin Inhibition:

Chymotrypsin is a digestive enzyme, and its inhibition has been studied for various therapeutic purposes. Research has shown that 4-substituted carbonylphenyl ester derivatives can be effective and specific inhibitors of chymotrypsin nih.gov. The interaction of these inhibitors with the enzyme can be highly specific, leading to the formation of stable enzyme-inhibitor complexes ias.ac.in. Nanoparticle-based receptors have also been shown to effectively inhibit chymotrypsin through surface binding nih.gov.

Influence on Neurotransmitter Levels (Preliminary Findings for analogs)

Preliminary research on analogs such as phenolic acids suggests a potential influence on neurotransmitter levels. Studies have indicated that certain phenolic acids may increase the levels of serotonin (B10506) and dopamine (B1211576) nih.gov. These neurotransmitters play crucial roles in mood regulation, and their modulation is a key mechanism of action for many antidepressant medications mdpi.comdrugbank.com. The proposed mechanism involves the ability of these compounds to interact with various components of the monoaminergic system nih.gov.

CYP450-Mediated Metabolic Pathways and Inhibition Studies (in non-human or in vitro systems)

Antimicrobial Activity (In Vitro) of the Compound and its Derivatives

The potential of this compound and its derivatives as antimicrobial agents has been an area of active investigation.

Activity against Bacterial Strains (e.g., Gram-positive, Gram-negative, Staphylococcus aureus)

Studies on derivatives of related structures have demonstrated antibacterial activity against a range of bacterial strains. For instance, a derivative of 2-(4-methoxyphenyl)acetic acid, ethyl-4-(dimethylamino)-2-(4-methoxyphenyl) propanote, showed noteworthy inhibition of bacterial growth against E. coli, S. aureus, P. aeruginosa, and K. pneumoniae in a serial dilution method nih.gov.

Furthermore, various synthetic derivatives containing phenyl and furan (B31954) rings have shown activity against both Gram-positive and Gram-negative bacteria nih.gov. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. For example, studies on certain thiazolidione derivatives against clinical staphylococcal isolates reported MIC values in the range of 0.75-25 mM nih.gov. In another study, the MIC of Nargenicin-A1 against Staphylococcus aureus was found to be in the range of 0.1-0.2 μg/mL jcdr.net. The MIC of vancomycin, a standard antibiotic, against S. aureus is typically ≤2 mg/L for sensitive strains nih.gov. Silver nanoparticles have also been shown to have bactericidal effects against S. aureus with a MIC and minimum bactericidal concentration (MBC) of 0.625 mg/ml nih.gov.

The activity of antimicrobial agents can differ between Gram-positive and Gram-negative bacteria due to differences in their cell wall structures nih.gov. Some compounds exhibit broad-spectrum activity, while others are more effective against a specific class of bacteria nih.govnih.gov.

Compound/Derivative ClassBacterial Strain(s)Activity/MICReference
Ethyl-4-(dimethylamino)-2-(4-methoxyphenyl) propanoteE. coli, S. aureus, P. aeruginosa, K. pneumoniaeNoteworthy inhibition nih.gov
Thiazolidione derivativesClinical staphylococcal isolatesMIC: 0.75-25 mM nih.gov
Nargenicin-A1Staphylococcus aureusMIC: 0.1-0.2 μg/mL jcdr.net
VancomycinStaphylococcus aureus (sensitive)MIC: ≤2 mg/L nih.gov
Silver nanoparticlesStaphylococcus aureusMIC/MBC: 0.625 mg/ml nih.gov

Activity against Fungal Pathogens (e.g., Candida albicans, Aspergillus fumigatus)

Direct studies on the antifungal activity of this compound against prominent fungal pathogens such as Candida albicans and Aspergillus fumigatus are not extensively documented in publicly available research. However, the examination of structurally related compounds provides insights into the potential antifungal properties of this molecule.

For instance, research on other methoxy-containing compounds has demonstrated notable antifungal effects. 4-Methoxycinnamic acid has been shown to exert antifungal effects by inhibiting the synthesis of the fungal cell wall and altering the permeability of fungal cell membranes in Aspergillus fumigatus. nih.gov Furthermore, studies on certain fatty acid derivatives have indicated that α-methoxylation can significantly enhance their antifungal activities. nih.gov These findings suggest that the methoxy group can be a critical functional component for antifungal efficacy.

While these studies on related molecules are informative, the specific activity of this compound against Candida albicans and Aspergillus fumigatus remains to be empirically determined through targeted in vitro susceptibility testing.

Cytotoxicity Studies (In Vitro) on Cell Lines

As of the current body of scientific literature, specific in vitro cytotoxicity studies on various cell lines for this compound have not been reported. The evaluation of a compound's potential to cause cell death or inhibit cell proliferation is a critical step in toxicological assessment. Standard methodologies for such investigations often involve assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. mdpi.comnih.gov

The choice of solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), and its concentration is also a crucial consideration in cytotoxicity testing, as the solvent itself can exhibit cytotoxic effects at certain levels. ksu.edu.tr Future research is necessary to establish the cytotoxic profile of this compound across a range of human and animal cell lines to understand its potential for therapeutic applications or to identify any safety concerns.

Non-Human Metabolic Transformation Studies and Pathways

Metabolism in Plants and Microorganisms (e.g., Aspergillus)

Direct metabolic studies of this compound in plants and microorganisms are limited. However, evidence from related compounds suggests potential metabolic pathways, particularly in fungi like Aspergillus. It is known that 4-Methoxyphenylacetic acid, a structurally similar compound lacking the two methyl groups on the phenyl ring, is a metabolite of Aspergillus. hmdb.ca This indicates that Aspergillus species possess the enzymatic machinery to process phenylacetic acid derivatives.

Fungi, including various Aspergillus species, are known to metabolize a wide array of aromatic compounds. mdpi.com The metabolic processes often involve hydroxylation and demethylation. In the case of this compound, a plausible metabolic transformation in Aspergillus could involve the O-demethylation of the methoxy group to yield a phenolic compound. Further degradation could proceed through ring cleavage, a common strategy employed by microorganisms to break down aromatic structures. mdpi.com

Species Differences in Metabolism (Non-human models)

While direct comparative metabolic studies of this compound across different non-human species are not available, research on structurally analogous compounds provides valuable insights into potential species-specific metabolic pathways. For example, the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) in rats has been shown to yield 4-bromo-2,5-dimethoxyphenylacetic acid as a metabolite. nih.gov This transformation occurs through deamination of the ethylamine (B1201723) side chain followed by oxidation to a carboxylic acid. nih.gov This suggests that a similar pathway could be relevant for other phenylacetic acid derivatives.

Furthermore, a study on the metabolism of 2C-B in hepatocytes from six different species, including non-human primates, dogs, rabbits, rats, and mice, revealed significant interspecies differences. researchgate.net For instance, a specific metabolite was identified only in mouse hepatocytes, while another was produced by human, monkey, and rabbit hepatocytes but not by those from dogs, rats, or mice. researchgate.net These findings underscore the importance of selecting appropriate animal models in metabolic studies and suggest that the metabolism of this compound could also exhibit considerable variation among different non-human species.

Antioxidant Activity of Derivatives (In Vitro, e.g., DPPH scavenging)

There is a lack of specific studies on the antioxidant activity of derivatives of this compound. However, the principles of antioxidant activity, particularly as assessed by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, are well-established for related phenolic and methoxyphenyl compounds. The DPPH assay is a common in vitro method used to evaluate the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical. mdpi.comekb.eg

Applications in Chemical Synthesis and Materials Science Research

Utilization as a Versatile Synthon in Organic Synthesis

As an organic building block, (4-Methoxy-2,5-dimethylphenyl)acetic acid possesses reactive sites—specifically the carboxylic acid group and the aromatic ring—that theoretically allow for its use as a synthon. The term synthon refers to a molecular fragment used to build larger molecules in organic synthesis. However, a comprehensive review of scientific databases and chemical literature reveals a lack of specific examples or dedicated studies where this compound has been employed as a versatile synthon for the synthesis of complex target molecules such as pharmaceuticals or natural products. Its primary role appears to be as a starting material for further, unspecified chemical modifications.

Role in the Preparation of Specialty Chemicals and Materials

Specialty chemicals and materials are defined by their unique properties and applications, ranging from polymers to electronic materials. While organic building blocks are fundamental to the creation of such materials, there is no specific research detailing the incorporation of this compound into the structure of any particular specialty chemical or functional material. Investigations into its potential use in polymer science or for the development of novel compounds with specific optical or electronic properties have not been reported in peer-reviewed journals or patent literature.

Use in Proteomics Research as a Reference Standard

In proteomics, reference standards are crucial for the accurate identification and quantification of proteins and peptides using techniques like mass spectrometry. These standards are typically well-characterized, stable compounds. There is currently no evidence in scientific literature to suggest that this compound is used as a reference standard in any aspect of proteomics research.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (4-Methoxy-2,5-dimethylphenyl)acetic acid in laboratory settings?

  • Methodological Answer :

  • Hazard Identification : Classify the compound using GHS criteria (e.g., skin/eye irritation, respiratory hazards) based on structurally similar phenylacetic acid derivatives .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Ensure proper ventilation. Inspect gloves before use and dispose of contaminated PPE according to institutional guidelines .
  • Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Consult safety data sheets (SDS) for first-aid details .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Use reflux with methanol and catalytic sulfuric acid (1:20 molar ratio) for 4–6 hours, as demonstrated in analogous syntheses of methoxyphenylacetic acids .
  • Purification : Recrystallize the crude product from ethanol or ethyl acetate to remove impurities. Monitor purity via HPLC or TLC (silica gel, hexane/EtOH 1:1) .
  • Yield Optimization : Adjust stoichiometry of starting materials (e.g., 2,4-dimethylphenol derivatives) and control reaction temperature (45–60°C) to minimize side products .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Analysis : Use 1^1H NMR (DMSO-d6d_6) to identify aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.7–3.9 ppm). Compare with PubChem data for validation .
  • Mass Spectrometry : Confirm molecular weight (exact mass: ~224.24 g/mol) via high-resolution MS (HRMS) or LC-MS .
  • UV/Vis Spectroscopy : Monitor λmax at 230–280 nm for phenylacetic acid derivatives .

Advanced Research Questions

Q. In designing analogs of this compound for enhanced biological activity, what structural modifications have shown promise in recent studies?

  • Methodological Answer :

  • Core Modifications :
  • Substitution Patterns : Introduce halogens (e.g., Cl at the 3-position) to improve bioactivity, as seen in auxin analogs .
  • Side-Chain Variations : Replace the acetic acid moiety with thioacetate or ester groups to alter pharmacokinetic properties .
  • Case Study : A derivative with a pyrimidinyl group (Glide score: -4.605) showed moderate SARS-CoV-2 spike protein inhibition, suggesting potential antiviral repurposing .

Q. How can computational approaches like molecular docking be utilized to predict the interaction of this compound with target proteins?

  • Methodological Answer :

  • Docking Workflow :

Protein Preparation : Retrieve target structures (e.g., SARS-CoV-2 spike glycoprotein) from PDB. Remove water molecules and add hydrogens.

Grid Generation : Define binding sites using Glide or AutoDock Vina .

Ligand Docking : Score interactions using Glide SP/XP protocols. Prioritize compounds with scores ≤ -4.0 kcal/mol .

  • Validation : Compare docking results with experimental bioassays (e.g., IC50 values) to refine predictive models.

    Ligand ExampleGlide Score (kcal/mol)Target ProteinReference
    (2S)-2-(4-Methoxy-3,5-dimethylphenyl)-...-4.605SARS-CoV-2 spike glycoprotein

Q. When encountering discrepancies in reported biological activities of structurally similar compounds, what methodological strategies should researchers employ to validate findings?

  • Methodological Answer :

  • Data Reconciliation :
  • Structural Confirmation : Verify compound identity via NMR and HRMS to rule out synthesis errors .
  • Assay Standardization : Replicate experiments under identical conditions (e.g., pH, temperature) to isolate variables .
  • Case Example : Variations in auxin analog activity (e.g., 4-chloro vs. 4-methoxy derivatives) were resolved by comparing binding affinities to auxin receptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.